molecular formula C16H19F2N3OS B3006951 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 897482-12-1

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B3006951
CAS No.: 897482-12-1
M. Wt: 339.4
InChI Key: CSQWTUVAQDPTQE-UHFFFAOYSA-N
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Description

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that features a benzothiazole ring substituted with difluorine atoms, a piperazine ring, and a dimethylpropanone group

Scientific Research Applications

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:

Future Directions

The future research directions for this compound could include investigating its biological activity, optimizing its synthesis, and exploring its potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multi-step procedures. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the difluorine atoms. The piperazine ring is then attached to the benzothiazole moiety, and finally, the dimethylpropanone group is introduced. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Mechanism of Action

The mechanism of action of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The benzothiazole ring and piperazine moiety allow the compound to bind to enzymes or receptors, influencing their activity. The difluorine atoms and dimethylpropanone group further modulate the compound’s properties and interactions . These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of difluorine atoms enhances its reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3OS/c1-16(2,3)14(22)20-4-6-21(7-5-20)15-19-13-11(18)8-10(17)9-12(13)23-15/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQWTUVAQDPTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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